2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide
Description
This compound features a piperidine core substituted at the 4-position with a 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety and an N-phenylacetamide group attached via the piperidine nitrogen. The acetamide linker and terminal phenyl group may contribute to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-6-4-5-16(13-17)20-24-21(28-25-20)15-9-11-26(12-10-15)14-19(27)23-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOQMAYFGCOQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile. The final step often involves coupling the fluorophenyl group to the oxadiazole-piperidine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies:
- In vitro Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), the compound demonstrated cytotoxic effects with IC50 values indicating significant potential for therapeutic use against these malignancies .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, particularly at the G1/S phase, which prevents further proliferation of cancer cells .
Antimicrobial Properties
Oxadiazole derivatives have also shown antimicrobial activity. The compound's structure suggests potential interactions with bacterial enzymes or cellular components, leading to inhibition of growth.
Findings:
- In preliminary studies, the compound exhibited activity against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Neuropharmacological Applications
Recent investigations have highlighted the neuropharmacological potential of oxadiazole derivatives, including those similar to 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide.
Insights:
- Modulation of Receptors : The compound has been studied for its ability to modulate metabotropic glutamate receptors, which are involved in various neurological processes and could be targeted for conditions such as anxiety and depression .
Antioxidant Activity
The antioxidant properties of oxadiazole compounds contribute to their therapeutic potential by reducing oxidative stress in cells.
Evaluation:
Mechanism of Action
The mechanism of action of 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to permeate biological membranes, while the oxadiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine moiety can further influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
The 3-fluorophenyl substituent distinguishes this compound from analogs with different aromatic or aliphatic groups. Key comparisons include:
Table 1: Substituent Effects on 1,2,4-Oxadiazole Derivatives
Analysis :
- The 3-fluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like 46 (chlorophenethyl) .
- The oxan-4-yl substituent in S428-1041 enhances solubility due to the polar tetrahydropyran ring, whereas the fluorophenyl group in the target compound balances lipophilicity and aromatic interactions .
Piperidine-Linked Acetamide Derivatives
The N-phenylacetamide group is a common feature in neuroactive and ion channel-targeting compounds:
Table 2: Acetamide Linker Comparisons
Analysis :
- Unlike risperidone derivatives with fused heterocycles (e.g., pyrido-pyrimidinone), the target compound’s simpler acetamide linker may prioritize selective ion channel interactions over multi-receptor effects .
Pharmacological and Physicochemical Profiles
Biological Activity
The compound 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H19F3N4O2
- Molecular Weight : 416.404 g/mol
- CAS Number : 1251619-82-5
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- A related compound demonstrated IC50 values against various cancer cell lines, including HepG2 and MCF-7, indicating potent antiproliferative effects. The most effective compound in this series had an IC50 of 5.1 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HepG2 | 6.19 ± 0.50 |
| Example B | MCF-7 | 5.10 ± 0.40 |
Antioxidant Activity
Oxadiazole derivatives have shown promising antioxidant activity:
- Compounds with specific substitutions demonstrated enhanced ability to inhibit lipid peroxidation in vitro, suggesting a protective effect against oxidative stress .
Antimicrobial Activity
The oxadiazole scaffold has also been explored for antimicrobial properties:
- Studies have reported that certain oxadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
The biological activity of 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : Some studies suggest that oxadiazoles may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptosis in cancer cells through caspase pathways .
- Modulation of Signaling Pathways : Interaction with G protein-coupled receptors (GPCRs) may elevate intracellular calcium levels, influencing various cellular processes .
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives for anticancer activity. The results indicated that modifications at specific positions significantly affected their potency against cancer cell lines:
- Case Study A : A derivative with a fluorophenyl group showed a marked increase in cytotoxicity compared to its non-fluorinated counterpart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
